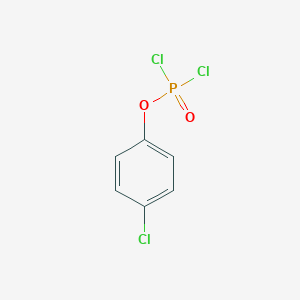

p-Chlorophenyl dichlorophosphate

描述

Historical Context and Evolution of Organophosphorus Chemistry

The journey of organophosphorus chemistry began with the discovery of elemental phosphorus by Hennig Brand in 1669. mdpi.com However, it was not until the 19th century that the synthesis of the first organophosphorus compounds took place. Key milestones include the work of Lassaigne in the 1820s and the synthesis of triethyl phosphate (B84403) in 1848. mdpi.com A pivotal moment came in 1898 when Michaelis's work on the reactions of trialkyl phosphites led to the formation of dialkyl phosphonates, establishing a method for creating the vital phosphorus-carbon bond. mdpi.com

The 20th century witnessed an explosion in organophosphorus research, driven by dual-use applications. In the 1930s, Gerhard Schrader's research led to the development of highly effective insecticides and, concurrently, potent nerve agents like tabun (B1200054) and sarin. nih.govwikipedia.orgnih.gov This period cemented the importance of organophosphorus compounds, which were commercialized as pesticides after World War II, gradually replacing organochlorine insecticides. nih.gov The definition of organophosphorus compounds is broad, often including any organic compound with a phosphorus-containing substituent, even without a direct phosphorus-carbon bond. wikipedia.org The field is generally classified based on the oxidation state of phosphorus, with phosphorus(V) and phosphorus(III) derivatives being the most predominant. wikipedia.org The synthesis of phosphoramidates, a class of compounds to which p-chlorophenyl dichlorophosphate (B8581778) is a key precursor, traces back to the 1940s when researchers like Audrieth and Toy treated phosphoryl trichloride (B1173362) with phenol (B47542) and subsequently with amines to form the crucial P-N bond. nih.gov

Significance of p-Chlorophenyl Dichlorophosphate within Modern Synthetic Methodologies

This compound (CAS No. 772-79-2) is a highly valued phosphorylating agent in modern organic synthesis. sincerechemicals.comtcichemicals.com Its utility stems from the two reactive chlorine atoms attached to the phosphorus center, which can be sequentially or simultaneously displaced by nucleophiles such as alcohols, phenols, and amines. This reactivity allows for the controlled construction of phosphate esters and phosphoramidates, which are foundational structures in numerous biologically active molecules and industrial chemicals. sincerechemicals.comnih.gov

A primary application of this reagent is in the synthesis of phosphoramidate (B1195095) prodrugs, a strategy used to improve the pharmacokinetic properties of antiviral and anticancer nucleoside analogues. wisc.edu This approach, often referred to as the ProTide strategy, masks the charge of the phosphate group, facilitating cell membrane penetration. Once inside the cell, the phosphoramidate is metabolized to release the active nucleoside monophosphate. This compound serves as a precursor to the phosphoramidating reagents used in these syntheses. wisc.edu

Furthermore, the compound is an essential intermediate in the production of a wide range of other chemicals. sincerechemicals.com Its ability to introduce the p-chlorophenyl phosphate group is leveraged in the manufacturing of agrochemicals, flame retardants, and specialty plastics. sincerechemicals.comfrontiersin.org The reaction of this compound with various nucleophiles is a cornerstone for creating diverse organophosphorus compounds with tailored properties. jku.at

Key Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Phosphoramidate Synthesis | Acts as a precursor to phosphoramidating reagents for creating P-N bonds, crucial for nucleoside prodrugs (ProTides). nih.govwisc.edu |

| Phosphate Ester Synthesis | Reacts with alcohols and phenols to form phosphate triesters, which are intermediates in various chemical manufacturing processes. sincerechemicals.com |

| Agrochemicals | Serves as a building block for certain classes of pesticides and herbicides. sincerechemicals.com |

| Flame Retardants | Used in the synthesis of organophosphorus-based flame retardants for polymers. sincerechemicals.comfrontiersin.org |

| Pharmaceutical Intermediates | Employed in the synthesis of complex molecules with potential therapeutic applications beyond the ProTide approach. sincerechemicals.com |

Current Research Landscape and Future Directions for this compound Studies

The field of organophosphorus chemistry is often described as being in a "golden age," with continuous innovation in synthesis and application. mdpi.com Future research involving reagents like this compound is likely to be shaped by several key trends. There is a strong emphasis on developing more sustainable and "green" synthetic methodologies to minimize environmental impact. mdpi.com

In materials science, the demand for novel polymers with enhanced properties, such as biodegradability and flame retardancy, continues to grow. frontiersin.orgjku.at Organophosphorus compounds, synthesized using versatile intermediates like this compound, are central to this research. For example, phosphoramidates are being investigated for their potential as hydrolytically degradable materials for biomedical applications. jku.at

In medicinal chemistry, the search for new and more effective therapeutic agents is perpetual. The development of diastereoselective methods for creating P-chiral phosphoramidates is an active area of research, aiming to produce single-isomer drugs with improved efficacy. rsc.org Furthermore, researchers are exploring novel molecular architectures, such as phosphorus-containing macrocycles, which have potential applications in catalysis and as antimicrobial agents. researchgate.net As a fundamental building block, this compound and its derivatives will likely remain integral to these future research endeavors, enabling the synthesis of next-generation functional molecules and materials. researchgate.netmdpi.com

Compound Properties and Identifiers

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 772-79-2 nih.gov |

| Molecular Formula | C₆H₄Cl₃O₂P nih.gov |

| Molecular Weight | 245.4 g/mol nih.gov |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 142 °C at 11 mmHg |

| Density | 1.508 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.539 |

| Solubility | Reacts with water |

属性

IUPAC Name |

1-chloro-4-dichlorophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMQYGSXWZFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227950 | |

| Record name | p-Chlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-79-2 | |

| Record name | 4-Chlorophenyl phosphorodichloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl dichlorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenyl dichlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROPHENYL DICHLOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XWU93C7YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for P Chlorophenyl Dichlorophosphate and Its Derivatives

Classical and Contemporary Synthetic Pathways for p-Chlorophenyl Dichlorophosphate (B8581778)

The synthesis of p-chlorophenyl dichlorophosphate can be achieved through several routes, with the classical approach involving a Lewis acid-catalyzed reaction.

Preparation from p-Chlorophenol and Phosphoryl Chloride with Aluminum Chloride

A well-established and efficient method for preparing aryl phosphorodichloridates, including the p-chloro derivative, involves the reaction of a corresponding phenol (B47542) with phosphoryl chloride (POCl₃) in the presence of a specific catalyst. google.com While the uncatalyzed reaction between phenols and phosphoryl chloride requires harsh conditions, such as temperatures exceeding 200°C for extended periods, the introduction of a small amount of an aluminum-based catalyst dramatically improves reaction efficiency. google.com

The process utilizes aluminum chloride (AlCl₃) or metallic aluminum activated by refluxing with phosphoryl chloride. google.com The reaction is typically performed by heating a mixture of phosphoryl chloride and the aluminum catalyst to about 90-100°C. Subsequently, p-chlorophenol is added incrementally to the mixture. google.com The temperature is maintained between 85°C and 110°C, allowing the reaction to proceed smoothly with the evolution of hydrogen chloride (HCl) gas. google.com

This catalytic method significantly reduces the reaction time and temperature required, making it possible to achieve high yields of the desired this compound while minimizing the formation of diarylated byproducts. google.com For instance, a reaction with a 2:1 molar ratio of phosphoryl chloride to p-chlorophenol, catalyzed by one mole percent of aluminum chloride, can yield over 75% of the target product. google.com

Table 1: Representative Synthesis of this compound

| Reactants | Catalyst | Molar Ratio (POCl₃:Phenol) | Temperature | Conversion to ArOPOCl₂ (%) | Reference |

|---|---|---|---|---|---|

| p-Chlorophenol, Phosphoryl Chloride | Aluminum Chloride (1 mol%) | 2.0 | 105°C | 75.4 | google.com |

Synthesis of this compound Derivatives

The utility of this compound lies in its role as a phosphorylating agent, enabling the creation of more complex molecules with tailored phosphate (B84403) linkages.

Phosphorylation Reactions Utilizing this compound as a Key Reagent

This compound serves as a precursor for creating monofunctional phosphorylating agents. By reacting it with a nucleophile like 1,2,4-triazole (B32235) in the presence of pyridine (B92270), one of the chloro groups is substituted, yielding an activated intermediate. nih.gov This intermediate is then ready to react with a primary alcohol, for instance, to form a stable phosphotriester. nih.gov This stepwise reactivity is fundamental to its application in building larger molecules. The p-chlorophenyl group acts as a protecting group for the phosphate, which can be removed at a later stage of the synthesis.

Phosphotriester Approaches in Oligonucleotide Synthesis

The phosphotriester approach was a significant advancement in the chemical synthesis of oligonucleotides. In this method, the phosphate backbone is protected during synthesis to prevent unwanted side reactions. The p-chlorophenyl group has been a cornerstone as a phosphate protecting group in this strategy. nih.govbioglyco.com

The synthesis involves the stepwise coupling of protected nucleotide monomers. A 5'-hydroxyl group of a nucleoside or an oligonucleotide chain is reacted with a suitably activated 3'-phosphodiester component. The key intermediate, a 5'-O-protected nucleoside-3'-(p-chlorophenyl)phosphate, is prepared and then activated for coupling with the next nucleoside unit. This activation is often achieved using a condensing agent. The resulting phosphotriester linkage is stable to the conditions required for subsequent coupling cycles, including the removal of the 5'-protecting group (like a dimethoxytrityl group).

The p-chlorophenyl group offers a balance of stability during the synthetic steps and relative ease of removal during the final deprotection phase. This has made it a valuable tool in both liquid-phase and solid-phase synthesis of oligonucleotides. nih.gov

Synthesis of Nucleotide–Amino Acid Conjugates

The phosphotriester method, leveraging this compound, is also adept at creating conjugates between nucleotides and amino acids or peptides. nih.gov These hybrid molecules are crucial for studying protein-nucleic acid interactions and for developing novel biochemical probes.

The synthesis strategy often involves preparing a phosphorylated derivative of either the amino acid or the nucleotide, followed by coupling. For example, a functionalized amino acid can be phosphorylated using this compound (often pre-activated with 1,2,4-triazole) to create a phosphodiester. nih.gov This phosphorylated amino acid can then be coupled to a deprotected hydroxyl group of a nucleoside. Alternatively, a 5'-phosphorylated nucleoside derivative can be prepared and coupled with an amino acid. The p-chlorophenyl group protects the phosphate linkage during this process. The phosphotriester approach has proven to be an economical and versatile strategy for preparing the significant quantities of high-purity nucleotide-amino acid conjugates needed for detailed biophysical studies. nih.gov

Synthesis of Phosphorylated Ribavirin Derivatives

The synthesis of phosphorylated derivatives of the antiviral drug Ribavirin can be effectively accomplished using this compound as a key reagent. The methodology typically involves a two-step process designed to first create a reactive phosphoramidate (B1195095) or phosphate intermediate, which is then coupled with Ribavirin.

A well-documented synthetic route involves reacting 4-chlorophenyl dichlorophosphate with various amines or alcohols in equimolar amounts. mdpi.com This initial step is conducted in the presence of triethylamine (B128534), which acts as a base to neutralize the hydrogen chloride byproduct. The reaction yields intermediate monochlorides, which are essentially activated phosphorylating agents. mdpi.com

In the second step, these freshly prepared intermediate monochlorides are reacted with Ribavirin. mdpi.com This subsequent reaction is carried out in a solvent mixture of pyridine and tetrahydrofuran (B95107) (THF), again using triethylamine as a base, at temperatures ranging from 0 to 30 °C. mdpi.com The final products, the phosphorylated Ribavirin derivatives, are then purified using column chromatography. mdpi.com This method allows for the introduction of various moieties (linked through the phosphorus atom) to the Ribavirin structure, potentially modifying its biological activity. mdpi.com The phosphorylation of nucleosides like Ribavirin is a critical area of study, as it can enhance their therapeutic properties. mdpi.com

Table 1: Synthesis of Phosphorylated Ribavirin Derivatives This table is based on data from the synthesis of various derivatives as described in the literature. Yields are representative of the described process.

| Starting Amine/Alcohol | Intermediate Product | Final Ribavirin Derivative | Yield (%) |

|---|---|---|---|

| sec-Butanol | sec-Butyl(4-chlorophenyl) phosphorochloridate | sec-Butyl ((2R,3S,4R,5R)-5-(3-carbamoyl-1H-1,2,4-triazol-1-yl)-3,4-dihydroxy tetra-hydrofuran-2-yl)methyl 4-chlorophenyl phosphate | 61 |

Preparation of Phosphoramidate Derivatives

Phosphoramidates are a class of organophosphorus compounds characterized by a phosphorus-nitrogen bond. nih.govorganic-chemistry.org The preparation of these derivatives using this compound is a fundamental strategy in organic synthesis, often serving as the initial step for creating more complex molecules like the Ribavirin derivatives mentioned previously. mdpi.comnih.gov

The general synthesis begins with the reaction of this compound with an amine or an amino acid ester. mdpi.comresearchgate.net This reaction is typically performed in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran, and in the presence of a base like triethylamine to scavenge the HCl generated. mdpi.comresearchgate.net The stoichiometry is controlled to ensure that only one of the chlorine atoms on the dichlorophosphate is displaced by the amine, resulting in a p-chlorophenyl phosphoramidic chloride intermediate. mdpi.com

This intermediate is highly reactive and can be used directly for subsequent reactions, such as coupling with a nucleoside or another alcohol. mdpi.com This approach is a variation of the well-established Stokes method for synthesizing phosphoramidates. organic-chemistry.org The versatility of this method allows for the creation of a diverse library of phosphoramidate derivatives by simply changing the amine component used in the first step. mdpi.com

Table 2: Preparation of Intermediate Phosphoramidic/Phosphate Monochlorides This table outlines the initial step where this compound is reacted with various nucleophiles to form reactive intermediates.

| Reactant | Solvent | Base | Intermediate Product |

|---|---|---|---|

| Various amines and alcohols | Tetrahydrofuran (THF) | Triethylamine (Et3N) | Substituted (4-chlorophenyl) phosphorochloridate/phosphoramidic chloride |

Reactions with Substituted Phenyl-2-thioxoimidazolidin-4-one Ligands

A thorough review of available scientific literature and chemical databases did not yield specific information regarding the direct reaction of this compound with substituted phenyl-2-thioxoimidazolidin-4-one ligands. While there is extensive research on the synthesis and biological activity of various thioxoimidazolidinone derivatives, including those containing a p-chlorophenyl moiety attached elsewhere on the scaffold, their use as a nucleophile in a reaction with this compound is not documented in the reviewed sources. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Characterization of P Chlorophenyl Dichlorophosphate and Its Synthesized Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of p-chlorophenyl dichlorophosphate (B8581778) is expected to show signals corresponding to the aromatic protons. Due to the para-substitution pattern, the protons on the phenyl ring would appear as a set of doublets. The electron-withdrawing nature of both the chloro substituent and the dichlorophosphate group influences the chemical shifts of these protons, typically causing them to resonate at lower field (higher ppm values) compared to unsubstituted benzene (B151609).

For a closely related analogue, phenyl dichlorophosphate , the aromatic protons appear in the range of δ 7.31-7.36 ppm in deuterated chloroform (B151607) (CDCl₃). chemicalbook.com This provides a reasonable estimate for the chemical shifts in p-chlorophenyl dichlorophosphate, with the understanding that the additional chlorine atom will further influence the electronic environment of the aromatic ring.

Another analogue, bis(2,4-dichlorophenyl) chlorophosphate , exhibits more complex aromatic signals due to the presence of multiple chlorine substituents on the phenyl rings.

Table 1: ¹H NMR Data for Phenyl Dichlorophosphate

| Compound | Solvent | Chemical Shift (δ) ppm |

| Phenyl dichlorophosphate | CDCl₃ | 7.31 - 7.36 (m) |

Note: (m) denotes a multiplet.

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom in the molecule. The carbon atom attached to the oxygen of the phosphate (B84403) group (C-O-P) is expected to show a characteristic chemical shift and may exhibit coupling with the ³¹P nucleus. The other aromatic carbons will also have distinct chemical shifts influenced by the chlorine and dichlorophosphate substituents.

For the analogue phenyl dichlorophosphate , the ¹³C NMR spectrum has been reported. chemicalbook.com This data serves as a valuable reference for interpreting the spectrum of this compound. The carbon atoms of the phenyl ring in phenyl dichlorophosphate show distinct resonances, and similar patterns, with adjustments for the effect of the para-chloro substituent, would be anticipated for this compound.

Table 2: Predicted ¹³C NMR Data for this compound (based on analogue data)

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-Cl | ~135 |

| C-H (ortho to Cl) | ~130 |

| C-H (meta to Cl) | ~122 |

| C-O-P | ~150 (doublet due to JC-P) |

³¹P NMR Spectroscopic Analysis

³¹P NMR spectroscopy is a highly sensitive and informative technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly dependent on its coordination number, the nature of the substituents, and the electronic environment. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift value is indicative of a pentavalent phosphorus atom in a phosphate ester dichloride environment.

The ³¹P NMR chemical shift for dichlorophenylphosphine (B166023) oxide has been reported at 14.40 ppm, which can serve as a reference point. wisc.edu Organophosphate compounds generally exhibit a wide range of chemical shifts. organicchemistrydata.orgsigmaaldrich.comslideshare.net The specific chemical shift for this compound is crucial for its unambiguous identification. While a definitive experimental value from the searched literature is not available, it is expected to be in the region characteristic of aryl phosphorodichloridates.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman, provide valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopic Investigations

The FTIR spectrum of this compound displays a series of absorption bands that correspond to the vibrational modes of its constituent bonds. Key characteristic bands include those for the P=O (phosphoryl) stretching, P-O-C (phosphorus-oxygen-carbon) stretching, C-Cl (carbon-chlorine) stretching, and various aromatic C-H and C=C stretching and bending vibrations.

The NIST WebBook provides access to an FTIR spectrum of this compound, which was measured in a carbon tetrachloride and carbon disulfide solution. nist.gov The spectrum shows characteristic absorptions for the various functional groups. A detailed analysis of such a spectrum would reveal the precise frequencies of these vibrations, confirming the presence of the key structural motifs. For instance, the P=O stretching vibration is typically a strong band in the region of 1250-1350 cm⁻¹. The aromatic C-Cl stretching vibration is expected in the fingerprint region, typically around 1090-1100 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound (Conceptual)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1300 | P=O Stretch |

| ~1200-1000 | P-O-C Stretch |

| ~1100 | C-Cl Stretch |

| ~600-500 | P-Cl Stretch |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR spectroscopy is a convenient and powerful technique for obtaining the infrared spectrum of solid and liquid samples without extensive sample preparation. The ATR-IR spectrum of this compound would be expected to show similar characteristic absorption bands to the transmission FTIR spectrum. PubChem lists the availability of an ATR-IR spectrum of this compound, obtained from a neat sample. researchgate.net

This technique is particularly useful for analyzing the surface of a sample. The resulting spectrum provides a fingerprint of the molecule, allowing for its identification and the characterization of its functional groups. The key vibrational modes, such as the strong P=O stretch and the various aromatic and chloro-alkane vibrations, would be readily identifiable.

Raman Spectroscopic Studies

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared (IR) spectroscopy data. A Fourier-Transform (FT) Raman spectrum for this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This technique helps to identify and characterize the structural features of the molecule by analyzing the inelastic scattering of monochromatic light. The resulting spectrum is a unique fingerprint of the compound, with specific peaks corresponding to the various vibrational frequencies of its chemical bonds.

| Parameter | Details |

| Instrument | Bruker MultiRAM Stand Alone FT-Raman Spectrometer |

| Technique | FT-Raman |

| Source of Spectrum | Bio-Rad Laboratories, Inc. |

| Sample Source | Alfa Aesar, Thermo Fisher Scientific |

| Catalog Number | A15507 |

| Lot Number | 10181419 |

| Data sourced from PubChem nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for the identification and structural elucidation of this compound and its analogues. It provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, allowing for precise mass determination and fragmentation pattern analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is first separated from a mixture based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The electron ionization (EI) mass spectrum of this compound reveals a characteristic fragmentation pattern. The NIST Mass Spectrometry Data Center provides data showing a total of 137 peaks in the mass spectrum of this compound. nih.gov GC-MS is not only used for identification but also for quantitative analysis, such as determining the concentration of p-dichlorobenzene in various matrices, which shares a similar chlorinated benzene structure. researchgate.netdioxin20xx.org The technique's high sensitivity and selectivity make it suitable for detecting trace amounts of such compounds. thermofisher.comnih.gov

| GC-MS Data for this compound | |

| NIST Number | 342545 |

| Library | Main library |

| Total Peaks | 137 |

| Data sourced from PubChem nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of a molecule. For this compound, the computed monoisotopic mass is 243.901449 Da. nih.gov This level of precision allows for the unambiguous identification of the compound by distinguishing it from other molecules with the same nominal mass but different elemental formulas. HRMS is instrumental in confirming the identity of newly synthesized analogues and for the analysis of complex environmental and biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (MS/MS) are indispensable for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. youtube.com In LC-MS, the separation is achieved in the liquid phase, which is then interfaced with the mass spectrometer.

Tandem mass spectrometry (MS/MS) adds another layer of specificity and is particularly useful for structural elucidation and quantification in complex mixtures. nih.gov In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This process, known as a transition, is highly selective and can be optimized for specific isomers, leading to improved detection and more accurate quantification. nih.gov For instance, different MS/MS transitions can be used to distinguish between branched isomers of related compounds, ensuring that all isomers are detected and accurately measured. nih.gov LC-MS/MS methods have been developed for a variety of polar contaminants in different matrices, demonstrating the versatility of this technique. youtube.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin layer chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in organic synthesis to monitor the progress of a reaction. libretexts.orgrsc.org It allows for the qualitative assessment of a reaction mixture by separating its components on a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase. rsc.orgrochester.edu

To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.org A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm if the reactant has been consumed, especially when the reactant and product have similar retention factor (Rf) values. rochester.edu By observing the TLC plate under UV light or by using a staining reagent, a chemist can quickly determine if the reaction is complete. rochester.edu This technique is also valuable for assessing the purity of the final product. libretexts.org While traditionally a qualitative tool, methods have been developed to use TLC for quantitative analysis of reaction kinetics. rsc.org

High Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. youtube.comyoutube.com It is particularly well-suited for the analysis of thermally labile compounds like many organophosphorus esters, offering a significant advantage over gas chromatography. chromatographyonline.comacs.org The quantitative determination of this compound and its analogues relies on the precise and reproducible nature of HPLC systems, which allows for the accurate measurement of analyte concentrations. researchgate.net

The core principle of HPLC involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. youtube.com The separation is based on the differential partitioning of the analytes between the two phases. The time it takes for a specific analyte to pass through the column, known as the retention time, is a characteristic feature used for its identification. youtube.com For quantitative analysis, the detector's response, typically the peak area in the resulting chromatogram, is proportional to the concentration of the analyte. youtube.com

Several factors influence the separation and quantification of this compound and its analogues by HPLC. These include the choice of the stationary phase (column), the composition and flow rate of the mobile phase, and the type of detector used.

Stationary Phase (Column): A common choice for the analysis of organophosphorus compounds is a C18 column, which is a type of reversed-phase column with a non-polar stationary phase. chromatographyonline.com For instance, a C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm has been successfully used for the separation of various organophosphorus pesticides. chromatographyonline.com Another option for more complex separations is the use of a hydrophilic interaction liquid chromatography (HILIC) column, which can effectively separate a range of organophosphorus esters. nih.gov

Mobile Phase: The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A mixture of solvents, such as acetonitrile (B52724) and water or methanol (B129727) and water, is often used in what is known as gradient elution, where the solvent composition is changed over the course of the analysis to effectively separate compounds with a wide range of polarities. chromatographyonline.comnih.gov For example, a gradient elution program using acetonitrile and water has been employed for the separation of 14 different organophosphorus esters. nih.gov The flow rate of the mobile phase is also carefully controlled to ensure reproducible retention times and optimal peak shapes. chromatographyonline.com

Detector: The choice of detector is crucial for both sensitivity and selectivity. Ultraviolet (UV) detectors are commonly used for the analysis of organophosphorus compounds that contain a chromophore, such as the phenyl group in this compound. chromatographyonline.com The detection wavelength is selected to maximize the analyte's absorbance. For enhanced selectivity and lower detection limits, HPLC systems can be coupled with a mass spectrometer (MS), a technique known as LC-MS. acs.orgnih.gov Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by monitoring specific fragmentation patterns of the target analytes, making it a powerful tool for the trace analysis of these compounds in complex matrices. nih.govnih.gov

A typical HPLC method for the quantitative analysis of organophosphorus compounds involves the following steps:

Sample Preparation: The sample containing this compound or its analogues is dissolved in a suitable solvent and filtered to remove any particulate matter.

Injection: A precise volume of the prepared sample is injected into the HPLC system.

Separation: The sample is carried by the mobile phase through the column, where the individual components are separated based on their affinity for the stationary phase.

Detection: As the separated components elute from the column, they are detected by a suitable detector.

Quantification: The concentration of each analyte is determined by comparing its peak area to a calibration curve generated using standards of known concentrations.

The table below summarizes typical HPLC conditions used for the analysis of related organophosphorus compounds, which can be adapted for this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (150 mm x 4.6 mm, 5 µm) chromatographyonline.com | Acclaim Mixed-Mode HILIC-1 (150 mm x 2.1 mm, 5 µm) nih.gov |

| Mobile Phase | Methanol and water (85:15 v/v) with 0.1% acetic acid chromatographyonline.com | Acetonitrile and water (gradient elution) nih.gov |

| Flow Rate | 1.0 mL/min chromatographyonline.com | 0.25 mL/min nih.gov |

| Detector | UV at 285 nm chromatographyonline.com | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Injection Volume | 20 µL chromatographyonline.com | Not Specified |

| Column Temperature | 35 °C chromatographyonline.com | 30 °C nih.gov |

Column Chromatography for Compound Purification

Column chromatography is a fundamental and widely used technique for the purification of chemical compounds, including this compound and its synthesized analogues. youtube.com This method separates substances based on their differential adsorption to a solid stationary phase, allowing for the isolation of the desired compound from a mixture of reactants, byproducts, and other impurities. youtube.com

The basic principle involves packing a glass column with a suitable adsorbent, typically silica gel or alumina. youtube.comorgsyn.org The crude mixture is then loaded onto the top of the column and a solvent, or a series of solvents (the eluent or mobile phase), is passed through the column. youtube.comorgsyn.org The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel faster down the column, while more polar compounds are retained longer. youtube.com

The purification of this compound and its analogues by column chromatography involves several key steps:

Preparation of the Column: A glass column of an appropriate size is selected and a small plug of cotton wool or glass wool is placed at the bottom to support the packing material. youtube.comorgsyn.org The column is then filled with a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent. youtube.com It is crucial to ensure the packing is uniform and free of air bubbles or channels to achieve good separation. orgsyn.org

Loading the Sample: The crude sample containing this compound is dissolved in a minimal amount of a suitable solvent and carefully applied to the top of the prepared column. orgsyn.org Alternatively, the sample can be adsorbed onto a small amount of silica gel, which is then added to the top of the column. orgsyn.org

Elution: The mobile phase is then passed through the column to elute the compounds. The polarity of the eluent is a critical parameter. Often, a gradient elution is employed, where the polarity of the solvent is gradually increased over time. This allows for the sequential elution of compounds with different polarities. For instance, a non-polar solvent like hexanes might be used initially, followed by the gradual addition of a more polar solvent like ethyl acetate. orgsyn.org

Fraction Collection: As the separated compounds exit the bottom of the column, they are collected in a series of fractions. orgsyn.org

Analysis of Fractions: Each fraction is then analyzed, typically by thin-layer chromatography (TLC), to determine which fractions contain the pure desired compound. Fractions containing the pure product are then combined.

Solvent Removal: Finally, the solvent is removed from the combined fractions, usually by rotary evaporation, to yield the purified this compound or its analogue. orgsyn.org

The efficiency of the purification depends on several factors, including the choice of stationary and mobile phases, the column dimensions, and the flow rate of the eluent.

| Parameter | Description |

| Stationary Phase | Typically silica gel for organophosphorus compounds. orgsyn.org |

| Mobile Phase (Eluent) | A single solvent or a mixture of solvents of varying polarities, often a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). orgsyn.org |

| Column Dimensions | The ratio of the column diameter to the height of the stationary phase is important for optimal separation. |

| Flow Rate | A steady and controlled flow rate, which can be achieved by gravity or by applying gentle air pressure, is necessary for good resolution. orgsyn.org |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique employed to determine the elemental composition of a compound. For this compound (C₆H₄Cl₃O₂P) and its synthesized analogues, elemental analysis serves as a fundamental method for verifying their stoichiometry and confirming their empirical formula. nist.gov This technique provides the percentage by weight of each element present in the sample, which can then be compared to the theoretical values calculated from the proposed molecular formula.

The analysis is typically performed using an automated elemental analyzer. A small, accurately weighed amount of the purified compound is combusted in a furnace at a high temperature in the presence of oxygen. This process converts the elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). Halogens like chlorine are converted to hydrogen halides (e.g., HCl), and sulfur is converted to sulfur dioxide (SO₂). Phosphorus is typically converted to phosphorus pentoxide (P₄O₁₀).

These combustion products are then passed through a series of specific detectors that measure the amount of each gas, allowing for the calculation of the percentage of each element in the original sample.

For this compound, the theoretical elemental composition is as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 29.36 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 1.65 |

| Chlorine | Cl | 35.45 | 3 | 106.35 | 43.33 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.04 |

| Phosphorus | P | 30.97 | 1 | 30.97 | 12.62 |

| Total | 245.42 | 100.00 |

The experimentally determined values from elemental analysis should be in close agreement with these theoretical percentages, typically within a margin of ±0.4%. A significant deviation may indicate the presence of impurities or that the incorrect compound has been synthesized.

Other Advanced Characterization Techniques

Beyond the core techniques, a suite of other advanced characterization methods can provide further detailed structural and property information for this compound and its analogues.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry can be used to determine its molecular weight and to gain structural information through fragmentation patterns. nist.govnih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule and several fragment ion peaks that can help to elucidate the structure. The exact mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS), which provides a very precise measurement of the molecular weight and can be used to confirm the molecular formula. nih.gov

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to investigate the thermal stability and phase behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, boiling points, and other phase transitions. The emission of organophosphate esters can be influenced by temperature, making thermal analysis relevant for understanding their environmental behavior. nih.gov

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure. This technique provides precise bond lengths, bond angles, and conformational information, offering the most definitive structural characterization possible.

Mechanistic Investigations of Reactions Involving P Chlorophenyl Dichlorophosphate

Reaction Mechanisms in Phosphorylation Processes

While specific mechanistic studies detailing the phosphorylation of alcohols and phenols using p-chlorophenyl dichlorophosphate (B8581778) are not extensively documented in the literature, the reaction mechanism can be inferred from the well-established chemistry of analogous phosphorylating agents, such as phenyl dichlorophosphate and phosphorus oxychloride. The phosphorylation of a nucleophile, such as an alcohol (ROH), is anticipated to proceed through a nucleophilic substitution pathway at the phosphorus center.

The departure of a chloride ion, a good leaving group, from the pentacoordinate intermediate results in the formation of a new P-O bond, yielding a phosphorodichloridate monoester. The reaction can proceed further with the attack of a second equivalent of the alcohol, leading to the formation of a diester, and potentially a triester, with the stepwise displacement of the remaining chloride ions. The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is often employed to neutralize the hydrogen chloride (HCl) generated during the reaction, thereby driving the equilibrium towards the product side.

The general mechanism for the phosphorylation of an alcohol with p-chlorophenyl dichlorophosphate can be depicted as follows:

Step 1: Nucleophilic attack and formation of the pentacoordinate intermediate

R-OH + Cl₂P(O)O-C₆H₄-Cl → [R-O-P(Cl)₂(O⁻)-O-C₆H₄-Cl]⁺H

Step 2: Departure of the leaving group

[R-O-P(Cl)₂(O⁻)-O-C₆H₄-Cl]⁺H → R-O-P(O)(Cl)-O-C₆H₄-Cl + HCl

Further reaction with another alcohol molecule can then occur on the resulting monochloridate. The reactivity in these phosphorylation reactions is influenced by the steric and electronic properties of the alcohol and the solvent used.

Role of this compound in Beckmann Rearrangements

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an N-substituted amide. While traditionally catalyzed by strong acids, various reagents have been developed to promote this rearrangement under milder conditions. Phenyl dichlorophosphate, a close structural analog of this compound, has been shown to be an effective promoter for the Beckmann rearrangement of ketoximes at ambient temperature. nih.govwikipedia.org The role of this compound in this reaction is to activate the hydroxyl group of the oxime, converting it into a better leaving group.

The proposed mechanism, based on studies with phenyl dichlorophosphate, begins with the reaction of the oxime with this compound. nih.gov The lone pair of the oxime's nitrogen or oxygen can attack the electrophilic phosphorus atom, but it is the phosphorylation of the oxime's oxygen that leads to the key intermediate for the rearrangement. This phosphorylation step forms a phosphate (B84403) ester intermediate.

This intermediate then undergoes the characteristic rearrangement, where the group anti-periplanar to the phosphate leaving group migrates to the nitrogen atom, with the simultaneous cleavage of the N-O bond. The resulting nitrilium ion is then hydrolyzed during workup to afford the final amide product.

A plausible mechanistic pathway is outlined below:

Step 1: Activation of the oxime

R₂C=N-OH + Cl₂P(O)O-C₆H₄-Cl → R₂C=N-O-P(O)(Cl)-O-C₆H₄-Cl + HCl

Step 2: Rearrangement

R₂C=N-O-P(O)(Cl)-O-C₆H₄-Cl → [R-C≡N⁺-R] + ⁻O-P(O)(Cl)-O-C₆H₄-Cl

Step 3: Hydrolysis

[R-C≡N⁺-R] + H₂O → R-C(OH)=N-R → R-C(O)-NH-R

The use of aryl dichlorophosphates like this compound offers a mild and efficient method for conducting the Beckmann rearrangement, avoiding the harsh conditions of traditional acid catalysis. nih.gov

Nucleophilic Substitution Reactions and Reactivity Profiles

The phosphorus atom in this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The reactivity of the P-Cl bonds is central to the chemical utility of this compound. Nucleophilic substitution at the phosphorus center can proceed through different mechanisms, primarily associative (ANDN or SN2-like) or dissociative (DN+AN or SN1-like) pathways. researchgate.net

In an associative mechanism, the nucleophile attacks the phosphorus atom to form a pentacoordinate intermediate or transition state. The bond to the leaving group (chloride) then breaks. For a concerted associative (SN2-like) mechanism, bond formation and bond-breaking occur simultaneously in the transition state. In a stepwise associative mechanism, a distinct pentacoordinate intermediate is formed.

A dissociative mechanism would involve the initial cleavage of the P-Cl bond to form a transient, highly reactive metaphosphorate species, which is then rapidly attacked by the nucleophile. However, for reactions of phosphoryl chlorides, a purely dissociative mechanism is generally considered less common than associative pathways.

The reactivity profile of this compound with various nucleophiles is influenced by several factors:

Nature of the Nucleophile: Stronger, more polarizable nucleophiles will react more readily. For instance, amines, thiols, and alkoxides are all effective nucleophiles in reactions with this compound.

Steric Hindrance: Bulky nucleophiles or substituents on the p-chlorophenyl ring can hinder the approach to the phosphorus center, slowing down the reaction rate.

Leaving Group Ability: The chloride ions are excellent leaving groups, facilitating the substitution reactions.

Solvent Effects: Polar aprotic solvents can stabilize the charged intermediates and transition states, potentially accelerating the reaction.

The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to increase the electrophilicity of the phosphorus atom compared to phenyl dichlorophosphate, thus potentially enhancing its reactivity towards nucleophiles.

Kinetic and Thermodynamic Studies of this compound Reactions

However, some insights can be drawn from studies on analogous compounds. For instance, kinetic studies on the hydrolysis of substituted phenyl tosylates and other organophosphorus esters have shown that the reaction rates are highly dependent on the substituents on the phenyl ring and the reaction conditions (pH, solvent). cas.cznih.gov It is reasonable to infer that the hydrolysis of this compound would also be sensitive to these factors. The electron-withdrawing nature of the chlorine atom on the phenyl ring would likely influence the stability of the transition state and intermediates, thereby affecting the reaction kinetics.

Without specific experimental data, any discussion on the kinetics and thermodynamics of this compound reactions remains largely qualitative and based on extrapolation from related systems. Further experimental investigation is required to establish a quantitative understanding of the reactivity of this compound.

Applications of P Chlorophenyl Dichlorophosphate in Academic Research

Reagent in Organic Synthesis

In the realm of organic synthesis, p-chlorophenyl dichlorophosphate (B8581778) is primarily utilized for esterification and chlorination reactions. As an active compound, it readily reacts with nucleophiles such as alcohols, phenols, and amines to generate corresponding phosphate (B84403) esters and phosphoramidates. This reactivity makes it an invaluable intermediate for creating more complex molecules with specific biological or material properties. chemimpex.com Researchers utilize this compound to develop novel molecules, aiming for improved efficacy and performance in their respective applications. chemimpex.com

p-Chlorophenyl dichlorophosphate is a key building block in the synthesis of various agrochemicals, particularly insecticides and herbicides. chemimpex.com Its role as an intermediate allows for the production of organophosphate pesticides, which function by inhibiting essential enzymes in pests. chemimpex.com For example, it is used in the production of phosphonates and phosphates that are critical components in some herbicide and insecticide formulations. chemimpex.com The structure of this compound contributes to the enhanced reactivity and efficacy of the final agrochemical products. chemimpex.com

The development of modern pesticides often involves creating molecules that are highly effective against target pests while minimizing environmental impact. chemimpex.com Research in this area includes the synthesis of aryloxyphenoxypropionates (APPs), a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net While not a direct precursor in all cases, the synthetic strategies for such complex molecules often rely on versatile intermediates like this compound to build the core structures. Similarly, it is a precursor in the synthesis of insecticides like Chlorpyrifos, which is produced by reacting 3,5,6-trichloro-2-pyridinol (B117793) with an organophosphorus compound.

Table 1: Role in Agrochemical Synthesis

| Agrochemical Class | Application | Role of this compound |

|---|---|---|

| Organophosphate Insecticides | Control of various insect pests on crops and in buildings. | Serves as a key intermediate in the synthesis of the active ingredients. chemimpex.com |

The utility of this compound extends significantly into pharmaceutical and medicinal chemistry. fishersci.nochemimpex.com It is employed as a reactant in the synthesis of a wide array of biologically active compounds investigated for therapeutic purposes. fishersci.no Its function as a phosphorylating agent is particularly important in the development of new drugs targeting specific biological pathways. chemimpex.com

This compound is a documented reactant for the preparation of novel antimicrobial agents. fishersci.no In one study, it was used to synthesize a series of new linezolid-based phosphoramidate (B1195095) derivatives. tandfonline.com These compounds were developed from a linezolid (B1675486) intermediate and were tested for their antibacterial activity against several strains of E. coli, showing potential as new antibacterial agents. tandfonline.com

The broader research context includes the synthesis of various compounds containing a chlorophenyl group that exhibit antimicrobial properties. For instance, researchers have synthesized acetamide (B32628) derivatives containing a (4-chlorophenyl)sulfonyl group which showed promising antibacterial and antifungal potential. nih.gov Another study focused on pyrazole-derived hydrazones, where a compound featuring a 4-chlorophenyl group was identified as the most potent narrow-spectrum antibiotic against Acinetobacter baumannii. nih.gov

Table 2: Research on Antimicrobial Agents Synthesized Using this compound or Related Precursors

| Compound Class | Target Organism(s) | Key Research Finding |

|---|---|---|

| Linezolid-based phosphoramidates | E. coli (Gram-negative) | New derivatives were synthesized and showed antibacterial activity. tandfonline.com |

| 2-Amino-N-phenylacetamides | Bacteria and Fungi | A derivative with a (4-chlorophenyl)sulfonyl group exhibited good antimicrobial potential with low hemolytic activity. nih.gov |

The compound serves as a reactant in the preparation of nucleotide antiviral prodrugs. fishersci.no The prodrug strategy is a cornerstone of modern antiviral therapy, designed to overcome issues like poor bioavailability of the active drug. nih.gov Many antiviral nucleoside analogues must be converted into their triphosphate form within the cell to become active inhibitors of viral DNA polymerase. nih.gov this compound can be used in the chemical synthesis process to add a phosphate group, a key step in creating nucleotide analogues that can be more efficiently delivered into cells. fishersci.nonih.gov This approach has been successfully applied to develop treatments for infections caused by herpesviruses, retroviruses, and hepatitis viruses. nih.gov

Academic sources indicate that this compound is used as a reactant in the preparation of antioxidant agents. fishersci.no The synthesis of molecules with antioxidant properties is an active area of research, as oxidative stress is implicated in a variety of diseases. The incorporation of the p-chlorophenyl phosphate moiety can be a strategy to create novel compounds with the potential to scavenge free radicals or to interact with biological systems to reduce oxidative damage.

This compound is a reactant used in the synthesis of potential antitumor agents. fishersci.no The chlorophenyl structural motif is found in numerous compounds investigated for their anticancer activity. For example, research into phthalazinone-based compounds as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1) for lung cancer treatment has explored the effects of a para-chlorophenyl group on the molecule's binding affinity and inhibitory potency. nih.gov

Other research has identified N-(4-chlorophenyl)-β-amino acid derivatives that exert anticancer activity on non-small cell lung carcinoma cells. researchgate.net Similarly, certain analogs of the anticancer drug Triapine, which feature a 4-chlorophenyl)piperazine group, have shown significantly higher anti-proliferative activity than the parent drug in various cancer cell lines, including colon and breast cancer. nih.gov Furthermore, a selective inhibitor of the Dishevelled 1 (DVL1) protein, implicated in the WNT signaling pathway in colon cancer, was developed containing a chlorophenyl group. mdpi.com

Table 3: Examples of Research on Antitumor Agents with Chlorophenyl Moieties

| Compound Class | Cancer Type Investigated | Mechanism/Finding |

|---|---|---|

| Phthalazinone-based compounds | Lung Cancer | The position of the chlorine on the phenyl ring affects the inhibitory potency against PARP-1. nih.gov |

| Triapine analogs | Colon, Breast, Glioblastoma | Analogs with a 4-chlorophenyl)piperazine moiety showed enhanced anti-proliferative activity. nih.gov |

| N-(4-chlorophenyl)-β-amino acid derivatives | Non-small cell lung carcinoma | Derivatives demonstrated convincing anticancer activity, comparable to the standard chemotherapeutic agent cytosine arabinoside. researchgate.net |

Catalysis and Activation in Organic Transformations

In the realm of organic synthesis, this compound serves as a potent activating or condensing agent, particularly for the formation of ester and amide bonds. Its function is analogous to other organophosphorus reagents used to facilitate these crucial transformations. tcichemicals.comhighfine.com The high electrophilicity of the phosphorus atom, bonded to two chlorine atoms (which are effective leaving groups) and a p-chlorophenoxy group, renders it highly susceptible to nucleophilic attack.

The primary mechanism involves the activation of a carboxylic acid. The carboxylic acid attacks the this compound, leading to the displacement of a chloride ion and the formation of a highly reactive mixed phosphorodichloridic anhydride (B1165640) intermediate. This activated intermediate is then readily attacked by a weaker nucleophile, such as an alcohol or an amine, to form the corresponding ester or amide. This process is highly efficient for driving reactions that might otherwise require harsh conditions or fail to proceed altogether. tcichemicals.comhighfine.com

This methodology is particularly valuable in sensitive applications like peptide synthesis. In the stepwise assembly of amino acids, preventing racemization (loss of stereochemical integrity) at the chiral alpha-carbon is paramount. Organophosphorus condensing agents, such as those related to this compound, can achieve high yields under mild conditions, minimizing the risk of such side reactions. highfine.comyoutube.com The use of phosphorus-based activators like phosphorus oxychloride for esterification has been a long-standing practice, demonstrating the fundamental utility of this chemical approach. orgsyn.org

Table 1: General Mechanism of this compound as a Condensing Agent

| Step | Reaction Type | Reactants | Product of Step |

| 1 | Activation | Carboxylic Acid (R-COOH) + this compound | Reactive Mixed Anhydride Intermediate |

| 2a | Amide Formation | Reactive Intermediate + Amine (R'-NH₂) | Amide (R-CONHR') |

| 2b | Ester Formation | Reactive Intermediate + Alcohol (R'-OH) | Ester (R-COOR') |

Synthesis of Flame Retardants and Plasticizers in Material Science

In material science, this compound functions as a key building block for the synthesis of organophosphorus polymers that act as flame retardants and plasticizers. The incorporation of phosphorus-containing moieties into a polymer matrix is a well-established strategy for enhancing fire safety. mdpi.commdpi.com

The compound's utility stems from its difunctional nature, which allows it to undergo polycondensation reactions. Specifically, dichlorophosphates are identified as suitable monomers for reaction with diols (compounds with two hydroxyl groups) to produce flame-retardant polyesters. google.com In this process, the hydroxyl groups of the diol perform a nucleophilic attack on the electrophilic phosphorus atom of the this compound. This results in the sequential displacement of the two chlorine atoms and the formation of a long-chain poly(organophosphate) ester. The resulting polymer has flame-retardant properties built directly into its backbone.

These phosphorus-containing polymers can impart flame retardancy through multiple mechanisms. During combustion, they can decompose to form phosphoric acid in the condensed phase, which promotes the formation of a stable, insulating layer of char on the material's surface. mdpi.com This char layer acts as a barrier, limiting the transport of heat and flammable gases. Alternatively, they can act in the gas phase by releasing phosphorus-containing radicals (like PO•), which interfere with and quench the high-energy radicals (H• and •OH) that propagate the combustion chain reaction. mdpi.com

Table 2: Polycondensation Reaction for Flame Retardant Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Polymer Product |

| This compound | Diol (e.g., Isosorbide, Bisphenol A) | Polycondensation | Poly(organophosphate) ester |

Analytical Chemistry Reagent

Detection and Quantification of Other Chemical Substances

While not a primary standard, this compound possesses significant potential as a derivatizing reagent in analytical chemistry. Its utility lies in its ability to react with specific functional groups to convert analyte molecules into new compounds (derivatives) that are more suitable for separation and detection by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). hpst.czsilcotek.com

Many chemical substances, such as certain alcohols or amines, may be difficult to analyze directly because they are non-volatile, thermally unstable, or exhibit poor chromatographic behavior. The highly reactive phosphorodichloridate group of this compound can readily react with the hydroxyl (-OH) or amino (-NH₂) groups of these analytes. This reaction forms a stable, less polar, and more volatile phosphate ester or phosphoroamidate derivative.

The benefits of such a derivatization are threefold:

Improved Volatility and Stability : The derivative is often more volatile and thermally stable than the original analyte, making it amenable to GC analysis without decomposition. hpst.cz

Enhanced Chromatographic Properties : Derivatization can improve peak shape and resolution, leading to better separation from interfering substances in the sample matrix.

Introduction of a "Tag" : The resulting derivative contains a unique p-chlorophenyl phosphate group. This group provides a characteristic fragmentation pattern in mass spectrometry, allowing for highly selective and sensitive detection. nist.gov The presence of both phosphorus and chlorine offers distinct isotopic patterns that can aid in confident identification.

Once derivatized, the new compound can be detected and quantified using well-established methods for the analysis of organophosphorus compounds. usda.govchromatographyonline.com

Table 3: Hypothetical Derivatization for Analytical Purposes

| Analyte | Functional Group | Derivatizing Reagent | Derivative Formed | Analytical Technique |

| A non-volatile alcohol | Hydroxyl (-OH) | This compound | Volatile phosphate ester | Gas Chromatography-Mass Spectrometry (GC-MS) |

Theoretical and Computational Studies on P Chlorophenyl Dichlorophosphate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic landscape of molecules like p-chlorophenyl dichlorophosphate (B8581778). While specific DFT studies on p-chlorophenyl dichlorophosphate are not abundant in publicly available literature, we can infer its probable characteristics from computational studies on analogous compounds containing the p-chlorophenyl moiety.

For instance, a computational study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, which also contains a p-chlorophenyl group, utilized the B3LYP/6-311G(d,p) level of theory to investigate its geometry and electronic properties. researchgate.netnist.gov Such calculations typically reveal key parameters like bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's conformation. The dipole moment of this molecule was calculated to be 2.57 Debye, indicating a degree of polarity. researchgate.netnist.gov

A central aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their gap (ΔE = ELUMO - EHOMO) are critical in determining the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. In a study of 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, DFT calculations at the B3LYP/6-311G** level predicted a HOMO-LUMO energy gap in the range of 4.001 eV to 4.089 eV. nih.govresearchgate.net

Mulliken population analysis is another valuable output of quantum chemical calculations, offering insights into the charge distribution across the molecule. In studies of related chlorophenyl compounds, it has been observed that chlorine, oxygen, and nitrogen atoms tend to carry negative charges, while hydrogen atoms are typically positively charged. nih.govripublication.com The carbon atoms can exhibit either positive or negative charges depending on their bonding environment. ripublication.com This charge distribution is visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netresearchgate.net For (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the MEP plot indicated that the positive electrostatic potential is concentrated around the hydrogen atoms. researchgate.netnist.gov

The table below summarizes typical electronic parameters that can be obtained from quantum chemical calculations for a molecule containing a p-chlorophenyl group, based on a study of chlorophenylthiazolylnaphthylmethanone derivatives. ripublication.com

| Parameter | Value (a.u.) |

| Total Energy | -1881.8 to -2043.9 |

| Dipole Moment (Debye) | 6.485 to 8.685 |

| HOMO-LUMO Gap (ΔE) | 0.2065 to 0.2087 |

| Ionization Potential (I) | 0.2405 to 0.2418 |

| Electron Affinity (A) | 0.0318 to 0.0353 |

| Electronegativity (χ) | 0.1361 to 0.1385 |

| Hardness (η) | 0.1032 to 0.1043 |

| Softness (S) | 4.7938 to 4.8449 |

Data adapted from a study on chlorophenylthiazolylnaphthylmethanone derivatives and is for illustrative purposes. ripublication.com

Reaction Pathway Modeling and Transition State Analysis

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity with various nucleophiles. Computational modeling of reaction pathways and the analysis of transition states provide a detailed picture of how these reactions occur.

The hydrolysis of related phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl3) and phosphoryl chloride (POCl3), has been studied computationally, providing insights that can be extrapolated to this compound. wikipedia.org These studies show that the hydrolysis process is often catalyzed by water clusters, which facilitate proton transfer and stabilize the transition state through a network of hydrogen bonds. wikipedia.org The calculated potential energy surfaces for these reactions reveal the energy profile, including the activation energies of the transition states. wikipedia.org

Transition state theory (TST) provides the theoretical framework for understanding and calculating reaction rates based on the properties of the reactants and the transition state. libretexts.organalis.com.my The theory posits a quasi-equilibrium between the reactants and the activated complex (the transition state), which resides at a saddle point on the potential energy surface. libretexts.organalis.com.my The rate of the reaction is then determined by the rate at which this complex proceeds to form the products. analis.com.my Key parameters derived from TST include the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). libretexts.org For the reaction of p-chlorophenyl aryl chlorophosphates with anilines, small ΔH‡ and large negative ΔS‡ values were obtained, which is consistent with a concerted mechanism. researchgate.net

The table below illustrates the kind of kinetic data that can be obtained from studies on the reactions of this compound analogs.

| Reactant System | Proposed Mechanism | Key Findings |

| p-Chlorophenyl aryl chlorophosphates + Anilines | Concerted SN2 | Large ρX and βX values; Small ΔH‡ and large negative ΔS‡. researchgate.net |

| PCl3/POCl3 + Water Clusters | Water-catalyzed hydrolysis | Hydrogen bonding network stabilizes the transition state and reduces activation energy. wikipedia.org |

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. While specific SAR studies on a wide range of this compound derivatives are limited in the public domain, the principles can be illustrated by examining studies on other compounds containing the p-chlorophenyl group.

The goal of SAR is to identify the key molecular features (pharmacophores) that are responsible for the observed activity. This knowledge is then used to design new, more potent, or selective derivatives. Computational methods play a crucial role in SAR by calculating various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A QSAR study on a series of carbonyl thiourea (B124793) derivatives, including N-(3-fluorobenzoyl)-N'-(4-chlorophenyl)thiourea, aimed to understand their anti-amoebic activity. In such studies, a mathematical model is developed that relates the biological activity to a set of calculated molecular descriptors. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build these models.

The development of a robust QSAR model involves several steps:

Data Set Preparation: A series of compounds with known activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound using computational chemistry software.

Model Building: Statistical methods are used to select the most relevant descriptors and build a predictive model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The following table presents a hypothetical example of how SAR data for a series of derivatives might be presented, illustrating the relationship between a structural modification (R-group) and an observed activity (IC50).

| Compound | R-Group | IC50 (µM) | LogP |

| Derivative 1 | -H | 10.5 | 2.1 |

| Derivative 2 | -CH3 | 8.2 | 2.5 |

| Derivative 3 | -Cl | 5.1 | 2.8 |

| Derivative 4 | -OCH3 | 9.8 | 1.9 |

This table is for illustrative purposes and does not represent actual data for this compound derivatives.

Through such studies, researchers can deduce that, for instance, electron-withdrawing groups at a particular position might enhance activity, while bulky groups might decrease it. This information is invaluable for the rational design of new compounds with improved properties.

Environmental and Ecotoxicological Research Considerations for P Chlorophenyl Dichlorophosphate

Environmental Fate and Degradation Pathways

The environmental fate of p-chlorophenyl dichlorophosphate (B8581778) is primarily governed by its reactivity with water and potential biodegradation processes. As an organophosphate ester containing a chlorinated aromatic ring, its behavior in the environment is of interest due to the potential for the formation of persistent and toxic breakdown products.

Hydrolytic Stability and Reaction with Water

The hydrolysis of organophosphate esters can be influenced by pH, temperature, and the presence of catalysts. For instance, studies on mono- and di-chlorinated phenyl phosphate (B84403) esters in acidic conditions have shown that the rate of hydrolysis is significantly affected by the acidity of the medium. Research on di-4-chlorothiophenyl phosphate revealed that the hydrolysis rate increases with acidity up to a certain point, after which the rate may decrease due to factors like negative salt effects and reduced water activity. wisdomlib.org A proposed mechanism for the acid-catalyzed hydrolysis of similar compounds involves a bimolecular nucleophilic attack by a water molecule on the phosphorus atom of the conjugate acid species. arcjournals.orgwisdomlib.org

The expected initial products of the hydrolysis of p-chlorophenyl dichlorophosphate are p-chlorophenol and dichlorophosphoric acid. Dichlorophosphoric acid is unstable in water and would rapidly hydrolyze further to phosphoric acid and hydrochloric acid.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Predicted Primary Products | Predicted Final Products |

| This compound | p-Chlorophenol | p-Chlorophenol |

| Dichlorophosphoric acid | Phosphoric acid | |

| Hydrochloric acid |

This table is based on general principles of organophosphate hydrolysis and data from related compounds.

Bioaccumulation and Persistence Studies